3,3-Dimethyl-2-(propan-2-yl)azetidine

Übersicht

Beschreibung

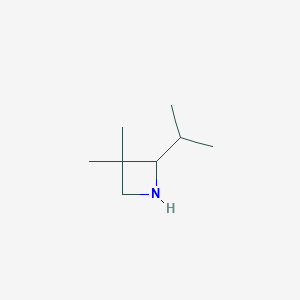

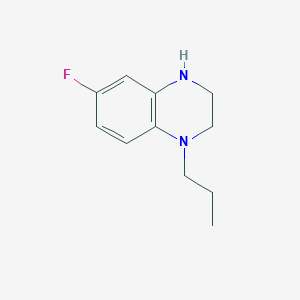

3,3-Dimethyl-2-(propan-2-yl)azetidine is a chemical compound with the CAS Number: 1779913-80-2. It has a molecular weight of 127.23 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of azetidines like 3,3-Dimethyl-2-(propan-2-yl)azetidine can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-(propan-2-yl)azetidine is represented by the InChI Code: 1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3,3-Dimethyl-2-(propan-2-yl)azetidine is a liquid at room temperature. It has a molecular weight of 127.23 .Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- 3,3-Dimethyl-2-(propan-2-yl)azetidine demonstrates unique reactivity in synthesis processes. The compound, under specific conditions, can be transformed into novel aziridines and propan-1-ols. For example, N-(ω-haloalkyl)-β-lactams reacted with lithium aluminium hydride to form 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the potential of these compounds in organic synthesis (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Synthesis of Derivatives and Analogues

- The compound is pivotal in the synthesis of various derivatives and analogues. For instance, 2-aryl-3,3-dichloroazetidines, a relatively unexplored class of azaheterocycles, were synthesized and their reactivity was investigated, leading to different derivatives like 2-[dimethoxy(aryl)methyl]aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Application in Medicinal Chemistry

- In medicinal chemistry, derivatives of 3,3-Dimethyl-2-(propan-2-yl)azetidine are used as templates for drug discovery. The stereoselective preparation of piperidines through ring transformation of azetidines demonstrates their potential in the development of new pharmaceuticals (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Synthesis of Pyrimidine-Azitidinone Analogues

- There's research into the synthesis of pyrimidine-azitidinone analogues and their potential antimicrobial and antitubercular activities. Such studies highlight the compound's role in the development of novel antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Development of Drug-Like Compounds

- The compound is involved in the development of drug-like compounds, where the product azetidines can be further derivatized. This includes calcium(II)-catalyzed Friedel-Crafts reactions of azetidinols to produce 3,3-Diarylazetidines, which are valuable in drug discovery (Denis, Dubois, Voisin‐Chiret, Bureau, Choi, Mousseau, & Bull, 2018).

Exploration of Chemical Space for Drug Discovery

- Azetidines, including 3,3-Dimethyl-2-(propan-2-yl)azetidine, are instrumental in accessing underexplored chemical space for drug discovery, as demonstrated in the synthesis of 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

Synthesis of Advanced Building Blocks

- The compound is used in the synthesis of advanced building blocks for drug discovery, as shown in the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, contributing to lead optimization programs in pharmaceutical research (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H314, H335. Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-propan-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIOTGPXCDUBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-(propan-2-yl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)

![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)

![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)

amine](/img/structure/B1447542.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)